molecular formula C9H17NO B15298280 rac-(4aR,7R,8aR)-decahydroquinolin-7-ol

rac-(4aR,7R,8aR)-decahydroquinolin-7-ol

Cat. No.: B15298280
M. Wt: 155.24 g/mol
InChI Key: CFYDLDXIZVAABZ-IWSPIJDZSA-N
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Description

rac-(4aR,7R,8aR)-decahydroquinolin-7-ol: is a chemical compound with the molecular formula C9H17NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by its decahydroquinoline structure, which includes a fully saturated quinoline ring system with a hydroxyl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinoline in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve complete saturation of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,7R,8aR)-decahydroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac-(4aR,7R,8aR)-decahydroquinolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol involves its interaction with specific molecular targets. The hydroxyl group at the 7th position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(4aR,7R,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-7-ol

InChI

InChI=1S/C9H17NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7-11H,1-6H2/t7-,8-,9-/m1/s1

InChI Key

CFYDLDXIZVAABZ-IWSPIJDZSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@H](C[C@H]2NC1)O

Canonical SMILES

C1CC2CCC(CC2NC1)O

Origin of Product

United States

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